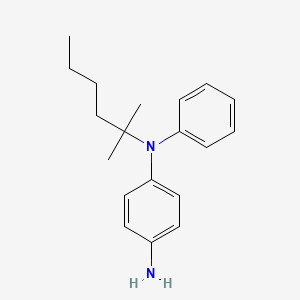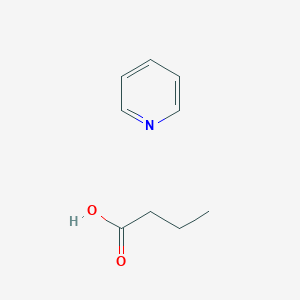
Butanoic acid--pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid–pyridine (1/1) is a compound formed by the combination of butanoic acid and pyridine in a 1:1 molar ratio. Butanoic acid, also known as butyric acid, is a carboxylic acid with the chemical formula C₄H₈O₂. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid–pyridine (1/1) typically involves the reaction of butanoic acid with pyridine. This can be achieved through a simple acid-base reaction where butanoic acid acts as the acid and pyridine acts as the base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions. The reaction can be represented as follows:
C4H8O2+C5H5N→C4H7O2C5H5N
Industrial Production Methods
In an industrial setting, the production of butanoic acid–pyridine (1/1) can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The butanoic acid component can be oxidized to form butanoic acid derivatives.
Reduction: The pyridine component can be reduced to form piperidine.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products Formed
Oxidation: Butanoic acid derivatives such as butanone and butanal.
Reduction: Piperidine and other reduced pyridine derivatives.
Substitution: Various substituted butanoic acid and pyridine derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid–pyridine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of butanoic acid–pyridine (1/1) involves the interaction of its components with various molecular targets and pathways. Butanoic acid can act as a ligand for G-protein coupled receptors (GPCRs) and influence cellular signaling pathways. Pyridine can interact with enzymes and other proteins, modulating their activity and function. The combined effects of these interactions contribute to the compound’s overall biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid–pyridine (1/1): Similar in structure but with a shorter carbon chain in the acid component.
Propanoic acid–pyridine (1/1): Similar in structure but with a three-carbon chain in the acid component.
Hexanoic acid–pyridine (1/1): Similar in structure but with a six-carbon chain in the acid component.
Uniqueness
Butanoic acid–pyridine (1/1) is unique due to its specific combination of butanoic acid and pyridine, which imparts distinct chemical and biological properties. The four-carbon chain of butanoic acid provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of pyridine enhances its reactivity and potential for forming diverse derivatives.
Propiedades
Número CAS |
63012-16-8 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
butanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C4H8O2/c1-2-4-6-5-3-1;1-2-3-4(5)6/h1-5H;2-3H2,1H3,(H,5,6) |
Clave InChI |
FHFJFSSWKDKHHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)O.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


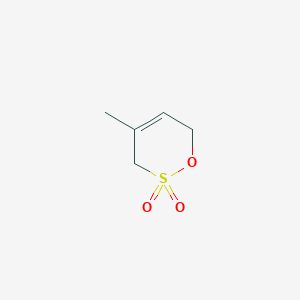
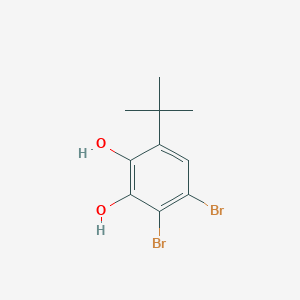
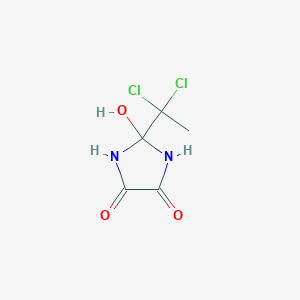
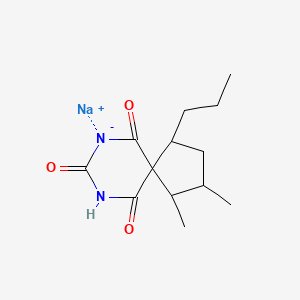
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
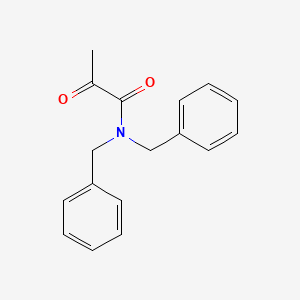
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
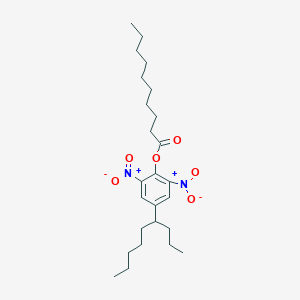
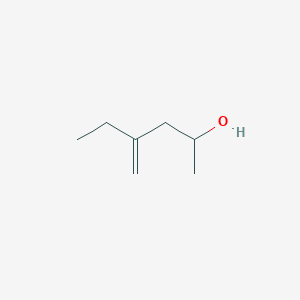


![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
